molecular formula C9H7BrF2N2O B15290292 2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole

2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole

Cat. No.: B15290292
M. Wt: 277.07 g/mol
InChI Key: ZHHDFYUTQWZMCN-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a bromo(difluoro)methyl group and a methoxy group attached to the benzimidazole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-[Bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can modify the functional groups on the benzimidazole ring .

Scientific Research Applications

2-[Bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole involves its interaction with specific molecular targets. The bromo(difluoro)methyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may also contribute to the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole is unique due to the combination of the bromo(difluoro)methyl and methoxy groups on the benzimidazole core. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H7BrF2N2O

Molecular Weight

277.07 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-4-methoxy-1H-benzimidazole

InChI

InChI=1S/C9H7BrF2N2O/c1-15-6-4-2-3-5-7(6)14-8(13-5)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

ZHHDFYUTQWZMCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)C(F)(F)Br

Origin of Product

United States

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